Alaptide Alaptide Permeation of Indomethacin through Skin Using Nanonized Alaptide
Brand Name: Vulcanchem
CAS No.: 90058-29-0
VCID: VC21335640
InChI: InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1
SMILES: CC1C(=O)NC2(CCCC2)C(=O)N1
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

Alaptide

CAS No.: 90058-29-0

Cat. No.: VC21335640

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Alaptide - 90058-29-0

CAS No. 90058-29-0
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Standard InChI InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1
Standard InChI Key LTRSPDHUDXWHRY-LURJTMIESA-N
Isomeric SMILES C[C@H]1C(=O)NC2(CCCC2)C(=O)N1
SMILES CC1C(=O)NC2(CCCC2)C(=O)N1
Canonical SMILES CC1C(=O)NC2(CCCC2)C(=O)N1
Appearance Solid Powder

Chemical Structure and Properties

Alaptide, formally known as (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, is a synthetic dipeptide molecule with a unique structural configuration. The compound is composed of two amino acids—L-alanine and cycloleucine—interlocked into a spirocyclic structure that provides exceptional stability compared to its naturally occurring counterparts . This spirocyclic arrangement is crucial for its biological activity and remarkable resistance to enzymatic degradation.

The molecule has the molecular formula C₉H₁₄N₂O₂ and features a single center of chirality. Its absolute configuration was determined in 2009 through X-ray powder diffraction and electronic circular dichroism studies . The crystallographic data reveals Alaptide exists in an orthorhombic crystal system with the following unit cell parameters:

ParameterValue
Space groupP2₁2₁2₁
a21.136(4) Å
b7.212(4) Å
c6.126(3) Å
Cell volume933.8(8) ų
Z4

Physically, Alaptide is a white crystalline compound with poor solubility characteristics. Solubility measurements demonstrate limited dissolution in common solvents:

SolventSolubility (g/100 mL)
Water0.1104
Ethanol0.1011
Hexane0.0024

These low solubility properties have prompted investigations into various pharmaceutical formulations to enhance its bioavailability and therapeutic efficacy .

Structural Characteristics

The spirocyclic structure of Alaptide distinguishes it from its inspiration—the naturally occurring neuropeptide L-prolyl-L-leucylglycinamide. While the natural peptide demonstrates regenerative effects, it rapidly degrades in biological environments. In contrast, Alaptide's ring structure provides remarkable stability while preserving and even enhancing the beneficial regenerative properties .

Historical Development

The history of Alaptide begins in the 1980s at the Research Institute for Pharmacy and Biochemistry in Czechoslovakia (now Czech Republic). The compound was first synthesized by Evžen Kasafírek, who collaborated with Václav Plaisner to identify the molecule's unique healing properties . Despite initially receiving a patent, the compound remained relatively underexplored for nearly two decades.

Renaissance Period

A significant revival of interest in Alaptide occurred after 2000 when researchers Vladimír Král and Pavel Martásek combined their expertise to substantially improve both the therapeutic effect and production methods of Alaptide . Král's contribution was particularly noteworthy as he revolutionized the synthesis approach:

"By using new approaches and technologies, he managed to significantly innovate the whole synthesis, thanks to which it is possible to produce alaptide industrially," explains Jakubek, who has worked on further formulation improvements .

This renaissance period yielded numerous scientific publications and patents describing advancements related to this unique molecule, establishing a foundation for its potential clinical applications.

Synthesis Methods

Multiple synthetic pathways have been developed to produce Alaptide, with significant optimization occurring in recent years to improve yield, purity, and scalability. The innovation in synthesis methods by Professor Král represented a breakthrough that made industrial-scale production viable .

Modern Production Approaches

Contemporary synthesis approaches extend beyond mere chemical production to address formulation challenges. The raw synthesized product is a powder that requires appropriate pharmaceutical processing to become an effective therapeutic agent. Recent technological advances in this area include nanomilling techniques that reduce particle size to enhance pharmacokinetic properties.

"Particle size significantly affects the resulting biological properties; smaller particles have different pharmacokinetics—a faster onset of action or permeability through the skin," notes Jakubek regarding the importance of formulation technology .

Biological Activity and Mechanism of Action

Alaptide demonstrates remarkable biological activity, particularly in promoting tissue regeneration and wound healing. Its mechanism of action appears multifaceted, with several proposed pathways through which it exerts its therapeutic effects.

Regenerative Effects

The compound acts as a signaling molecule that triggers tissue regeneration processes while also influencing immune system functioning . Preclinical results indicate that Alaptide can dramatically reduce healing time—shortening postoperative wound recovery in healthy individuals by approximately two-thirds and accelerating healing in chronic wounds up to seven times faster than normal .

Tissue Repair Mechanisms

Research suggests that Alaptide's regenerative capabilities may be linked to its influence on melanocyte-stimulating hormone. By affecting the inhibition of this hormone's release, Alaptide apparently increases the concentration of melanocytes in the epidermis . This effect is significant because:

"Melanocytes significantly influence creation and function of keratinocytes by means of melanosomas. Keratinocytes migrate from stratum basale to stratum spinosum and stratum granulosum to stratum corneum, where they support epidermis regeneration."

Observations from practical applications indicate that wounds treated with Alaptide develop granulation tissue with marked epithelialization progression. The granulation advances uniformly without hypergranulation, and the moist environment created by Alaptide-containing formulations prevents traumatization during dressing changes .

Pharmaceutical Formulations

The pharmaceutical development of Alaptide has explored various formulation strategies to overcome its inherent solubility limitations and optimize therapeutic outcomes.

Micronized and Nanonized Forms

A significant focus of formulation research has been the comparison between micronized and nanonized forms of Alaptide. These different particle size distributions exhibit distinct permeation characteristics through biological membranes, which directly impact therapeutic efficacy .

In vitro studies using Franz diffusion cells with full-thickness pig ear skin have revealed interesting differences:

"In general, it can be concluded that the nanonized alaptide permeated through the skin less than the micronized form; different observations were made for permeation through the PAMPA system, where the micronized form showed lower permeation than the nanonized alaptide."

This apparent contradiction between different membrane models highlights the complex relationship between particle size, membrane type, and permeation behavior.

Hydrogel Formulations

Cellulose-based hydrogels have been investigated as delivery vehicles for Alaptide, particularly for wound healing applications. These formulations maintain a moist wound environment that promotes epithelialization while providing controlled release of the active compound .

The hydrophilic nature of these formulations necessitates proper wound cleaning before application, as "the hydrophilic cream can worsen the drainage of wound secretions" . This consideration is important for clinical protocols when using Alaptide-containing preparations.

Applications in Medical Practice

The unique properties of Alaptide have prompted exploration of multiple therapeutic applications, with particular emphasis on dermatological conditions and wound management.

Wound Healing

Alaptide has demonstrated efficacy in treating various types of skin and mucosal injuries, including:

  • Lacerations and abrasions

  • Burns and frostbite

  • Anal fissures

  • Bedsores and ulcers

  • Post-operative wounds

  • Chronic relapsing injuries

The typical healing time for acute wounds treated with Alaptide ranges from 3 to 10 days, though chronic conditions may require longer treatment periods . Veterinary applications have also been explored, with similar beneficial effects observed in animal wound care.

Permeation Enhancement

Beyond its direct therapeutic effects, Alaptide has shown potential as a transdermal permeation enhancer for other active pharmaceutical ingredients. Research using acyclovir demonstrates this capability:

"At the first hour after application, the permeated amount of acyclovir from propylene glycol–water system, simulating semisolid dosage forms, was ca. four-fold higher than from the formulation without alaptide. Despite that the enhancement ratio of alaptide in a steady state was 1.7, the pseudo-enhancement ratio of alaptide in the time range of first to third hour was 2.3."

This permeation enhancement effect suggests Alaptide may have applications in improving the delivery of other therapeutic compounds through the skin barrier.

Recent Research Developments

Recent studies have focused on optimizing Alaptide formulations and expanding its potential applications. Professor Martásek's team has further enhanced the regenerative capabilities by combining Alaptide with additional compounds:

"Professor Martásek decided to add other substances to the alaptide molecule, such as individual amino acids including cysteine and arginine, as well as other short peptides with a length of two to forty amino acids, which further improved the resulting regenerative and therapeutic effect."

These formulation advancements represent a significant step forward in maximizing the therapeutic potential of Alaptide for both medical and cosmetic applications.

Cosmetic Applications

The regenerative properties of Alaptide have attracted interest from the cosmetics industry, particularly for anti-aging products. The ability to promote tissue regeneration and epithelialization makes it a promising ingredient for products targeting skin repair and rejuvenation. As noted by Professor Martásek:

"I am very pleased to be able to build on a unique research project and to launch the first results of our work in the form of cosmetics products this year. We believe that the products will also enter into clinical practice, where they will help patients."

This bridging of cosmetic and therapeutic applications represents an important commercialization pathway for Alaptide-based technologies.

Comparative Permeation Studies

Extensive research has been conducted to characterize the permeation behavior of different Alaptide formulations through various membrane models.

PAMPA System Studies

The Parallel Artificial Membrane Permeability Assay (PAMPA) has been employed to evaluate the permeation characteristics of Alaptide. This system utilizes a lipophilic membrane coated with phospholipids to simulate intestinal walls. Studies with this model revealed that nanonized Alaptide demonstrated better permeation than micronized Alaptide—an observation that contrasts with findings from studies using actual skin tissue .

Franz Diffusion Cell Studies

Studies using Franz diffusion cells with full-thickness pig ear skin have provided valuable insights into the transdermal permeation of Alaptide. These studies have consistently shown that micronized Alaptide permeates skin more effectively than nanonized forms, although absolute permeation rates remain relatively low without appropriate formulation enhancements .

When incorporated into semisolid formulations, permeation characteristics change significantly, highlighting the importance of delivery vehicle selection in optimizing therapeutic outcomes.

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